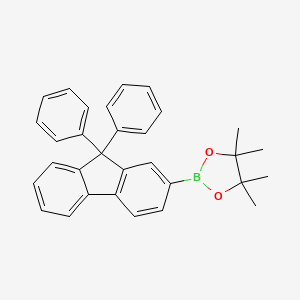
2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” is a chemical compound with the molecular formula C25H19BO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” is 1S/C25H19BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,27-28H .
Physical And Chemical Properties Analysis
“(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” has a molecular weight of 362.2 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 362.1478100 g/mol . The topological polar surface area is 40.5 Ų .
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
This compound is used in the synthesis of 1,2-diphenylindolizine derivatives, which are fluorescent blue-emitting materials for organic light-emitting devices . OLEDs have high contrast, high brightness, wide view angle, lack of back light requirements, light weight and thin films .
Photocatalysis
The compound can be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction.
Organic Electronic Devices
The compound is also used in the synthesis of pyrene-fluorene based chromophores for applications in organic electronic devices . Organic electronic devices are based on organic semiconductors, which include polymers and small molecules.
Fluorescent Materials
The compound is used in the synthesis of new bipolar materials, which are fluorescent emitters . These materials are used in various applications, including bioimaging and sensing.
Hole Transporting Layer
The compound is used in the synthesis of fluorenated semiconducting polymers, which can be used as a hole transporting layer . This layer is crucial in devices such as OLEDs and solar cells.
Sensing Applications
Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . They can be used in homogeneous assays or heterogeneous detection.
Therapeutics
Boronic acids are used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This has significant implications in the treatment of diabetes.
Safety and Hazards
特性
IUPAC Name |
2-(9,9-diphenylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-19-20-26-25-17-11-12-18-27(25)31(28(26)21-24,22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-21H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMUDHYVDPNPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
462128-39-8 |
Source


|
| Record name | 2-(9,9-diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

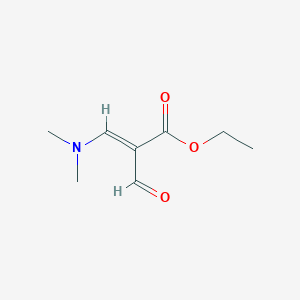
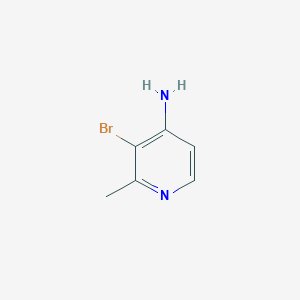

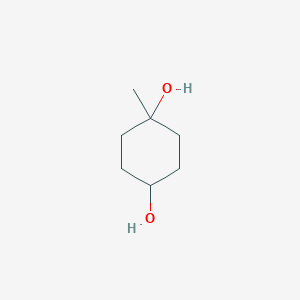
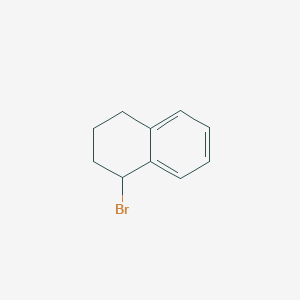

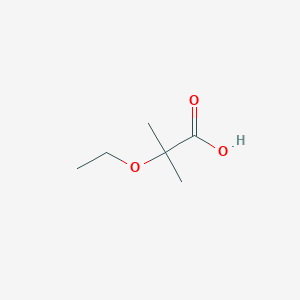
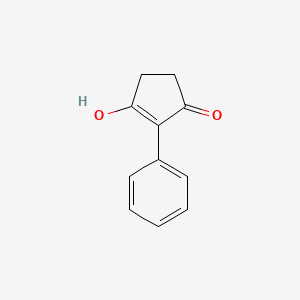



![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

